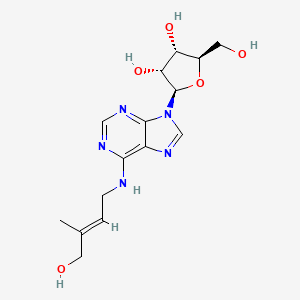Zeatin riboside is a natural product found in Zea mays, Plasmodiophora brassicae, and other organisms with data available.
Zeatin riboside
CAS No.: 28542-78-1
Cat. No.: VC11996053
Molecular Formula: C15H21N5O5
Molecular Weight: 351.36 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 28542-78-1 |
|---|---|
| Molecular Formula | C15H21N5O5 |
| Molecular Weight | 351.36 g/mol |
| IUPAC Name | (2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolane-3,4-diol |
| Standard InChI | InChI=1S/C15H21N5O5/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(24)11(23)9(5-22)25-15/h2,6-7,9,11-12,15,21-24H,3-5H2,1H3,(H,16,17,18)/b8-2+/t9-,11-,12-,15-/m1/s1 |
| Standard InChI Key | GOSWTRUMMSCNCW-HNNGNKQASA-N |
| Isomeric SMILES | C/C(=C\CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)/CO |
| SMILES | CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)CO |
| Canonical SMILES | CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)CO |
Introduction
Chemical Identity and Biosynthetic Origins of Zeatin Riboside
Zeatin riboside (C₁₅H₂₁N₅O₅) is a ribosylated derivative of zeatin, a cytokinin first isolated from immature Zea mays kernels . The compound exists in two stereoisomeric forms: cis-zeatin riboside and the biologically active trans-zeatin riboside . Its structure comprises an adenine moiety linked to a hydroxylated isopentenyl side chain via an N⁶ bond, with a ribose sugar attached to the purine ring .
In plants, zeatin riboside functions as both a hormone and a long-distance signaling molecule. It is synthesized through the enzymatic modification of zeatin by cytokinin-specific ribosyltransferases . While abundant in coconut milk and developing seeds, its concentration varies significantly across plant tissues, with reported levels ranging from 0.1 to 50 µM depending on developmental stage and environmental conditions .
Mechanisms of Action in Plant Systems
Cytokinin Receptor Activation
trans-Zeatin riboside binds Arabidopsis histidine kinase 3 (AHK3) with nanomolar affinity (Kd = 1.3 nM), triggering a phosphorelay cascade that regulates gene expression through type-B response regulators . This interaction modulates critical physiological processes:
Applications in Plant Tissue Culture
A landmark study on eggplant (Solanum melongena) demonstrated zeatin riboside's superior organogenic potential compared to traditional cytokinins . Using cotyledon explants under 16-hour photoperiods, the optimal medium containing 2 mg/L zeatin riboside and 0 mg/L IAA produced 9–11 shoots per explant . Notably, 25–50% of regenerated plants exhibited spontaneous tetraploidy without antimitotic treatment, suggesting a novel mechanism for polyploid induction .
Immunomodulatory Effects in Mammalian Systems
Adenosine A₂A Receptor Agonism
Zeatin riboside's structural similarity to adenosine enables cross-kingdom signaling through mammalian adenosine A₂A receptors (A₂AR) . In activated T lymphocytes, zeatin riboside treatment:
-
Inhibits cytokine production in CD4⁺ and CD8⁺ T cells (Table 1)
-
Reduces activation marker expression (CD25 by 52.7%, CD69 by 19.0%, CD40L by 29.1%)
Table 1: Zeatin Riboside-Mediated Cytokine Inhibition in T Lymphocytes
| Cytokine | CD4⁺ EC₅₀ (µM) | CD8⁺ EC₅₀ (µM) | Max Inhibition (%) |
|---|---|---|---|
| IFN-γ | 20.4 ± 10.29 | 49.88 ± 24.2 | 78–82 |
| IL-2 | 81.72 ± 32.44 | 38.84 ± 28.59 | 65–70 |
| TNF-α | 24.84 ± 4.57 | 98.78 ± 19.19 | 73–75 |
In Vivo Immunosuppression
Intraperitoneal administration of zeatin riboside (50 mg/kg) reduced thioglycollate-induced peritoneal leukocytosis by 62% in murine models . This effect was completely reversed by co-administration of the A₂AR antagonist ZM241385 (10 µM), confirming receptor specificity .
Agricultural Applications and Biotechnological Innovations
Enhanced Regeneration Protocols
The universal eggplant regeneration protocol developed by Gisbert et al. demonstrates zeatin riboside's commercial potential:
| Parameter | Optimal Condition | Efficiency Gain vs. BAP |
|---|---|---|
| Explant Type | Cotyledon | 3.2× higher shoots |
| Photoperiod | 16h light/8h dark | 1.8× regeneration rate |
| Rooting Success | 1 mg/L IBA | 92% acclimatization |
Pathogen Resistance
Field trials in Nicotiana benthamiana showed zeatin riboside pretreatment (10 µM) increased resistance to Pseudomonas syringae by inducing:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume